1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
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Description
1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Conformational and Tautomeric Control
Urea derivatives have been studied for their ability to undergo conformational and tautomeric shifts, controlled by supramolecular approaches. These shifts can be utilized in molecular sensing, where the urea moiety's conformational equilibrium and the pyrimidine part's tautomerism play critical roles. This is achieved through triple hydrogen bonding, showing potential in creating responsive materials for sensing applications (Adam Kwiatkowski et al., 2019).
Enzymatic Acylation in Green Solvents
Urea derivatives have been used in enzymatic acylation reactions of pharmacologically relevant nucleosides, demonstrating excellent regioselectivity and high yields. These reactions were performed in green solvents like 2-methyltetrahydrofuran (MeTHF), highlighting the compound's role in environmentally friendly chemical processes (Y. Simeó et al., 2009).
Inhibition of Protein Kinases
Certain pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which are significant for cancer research. These inhibitors demonstrate the potential therapeutic applications of urea derivatives in developing new cancer treatments (Roberta Pireddu et al., 2012).
Anticancer Investigations
Unsymmetrical 1,3-disubstituted ureas have been synthesized and investigated for their enzyme inhibition and anticancer activities. This research underscores the potential of urea derivatives in discovering new therapeutic agents for treating various cancers (Sana Mustafa et al., 2014).
Synthesis and Antimicrobial Activity
Urea derivatives have been synthesized and evaluated for their antimicrobial activities, showing moderate efficacy in various assays. These compounds' ability to combat microbial infections suggests their utility in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-8-3-2-7-14(15)21-18(22)20-12-13-6-4-10-19-17(13)16-9-5-11-24-16/h2-11H,12H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLIECRRRASCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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